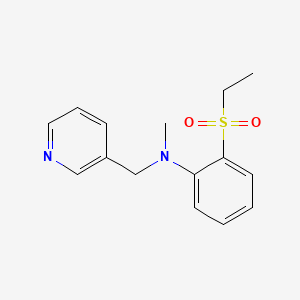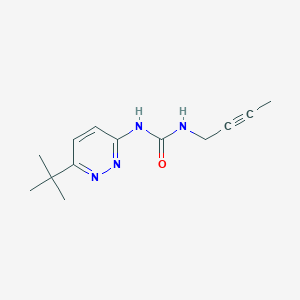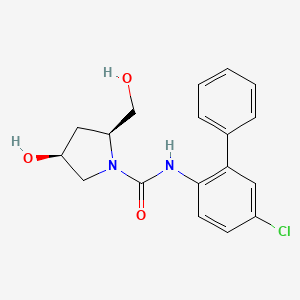
2-ethylsulfonyl-N-methyl-N-(pyridin-3-ylmethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ethylsulfonyl-N-methyl-N-(pyridin-3-ylmethyl)aniline, also known as ETP-46321, is a chemical compound that has been studied for its potential use in various scientific research applications. This compound has been synthesized through a specific method and has been shown to have a mechanism of action that affects biochemical and physiological processes. In
作用機序
The mechanism of action of 2-ethylsulfonyl-N-methyl-N-(pyridin-3-ylmethyl)aniline involves the inhibition of a specific enzyme called BRD4, which is involved in the regulation of gene expression. By inhibiting BRD4, 2-ethylsulfonyl-N-methyl-N-(pyridin-3-ylmethyl)aniline can affect the expression of certain genes that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects
Studies have shown that 2-ethylsulfonyl-N-methyl-N-(pyridin-3-ylmethyl)aniline can affect various biochemical and physiological processes in cells. For example, 2-ethylsulfonyl-N-methyl-N-(pyridin-3-ylmethyl)aniline has been shown to induce cell cycle arrest and apoptosis in certain cancer cells. Additionally, 2-ethylsulfonyl-N-methyl-N-(pyridin-3-ylmethyl)aniline has been shown to affect the expression of various genes involved in cancer cell growth and proliferation.
実験室実験の利点と制限
One advantage of using 2-ethylsulfonyl-N-methyl-N-(pyridin-3-ylmethyl)aniline in lab experiments is that it has been synthesized through a specific method that produces high yields of the compound with high purity. Additionally, 2-ethylsulfonyl-N-methyl-N-(pyridin-3-ylmethyl)aniline has shown promise as a potential candidate for the development of new cancer treatments. However, one limitation of using 2-ethylsulfonyl-N-methyl-N-(pyridin-3-ylmethyl)aniline in lab experiments is that its mechanism of action is not fully understood, and further research is needed to fully elucidate its effects on cells.
将来の方向性
There are several future directions for the use of 2-ethylsulfonyl-N-methyl-N-(pyridin-3-ylmethyl)aniline in scientific research. One area of research that could benefit from the use of 2-ethylsulfonyl-N-methyl-N-(pyridin-3-ylmethyl)aniline is the development of new cancer treatments. Additionally, further research is needed to fully understand the mechanism of action of 2-ethylsulfonyl-N-methyl-N-(pyridin-3-ylmethyl)aniline and its effects on cells. Finally, studies could be conducted to explore the potential use of 2-ethylsulfonyl-N-methyl-N-(pyridin-3-ylmethyl)aniline in other areas of scientific research, such as the treatment of other diseases or the development of new drugs.
合成法
2-ethylsulfonyl-N-methyl-N-(pyridin-3-ylmethyl)aniline is synthesized through a specific method that involves the reaction of 2-ethylsulfonyl-N-methylaniline with pyridine-3-carboxaldehyde in the presence of a base. The resulting product is then purified through column chromatography to obtain the final compound. This synthesis method has been optimized to produce high yields of 2-ethylsulfonyl-N-methyl-N-(pyridin-3-ylmethyl)aniline with high purity.
科学的研究の応用
2-ethylsulfonyl-N-methyl-N-(pyridin-3-ylmethyl)aniline has been studied for its potential use in various scientific research applications. One area of research where 2-ethylsulfonyl-N-methyl-N-(pyridin-3-ylmethyl)aniline has shown promise is in the field of cancer research. Studies have shown that 2-ethylsulfonyl-N-methyl-N-(pyridin-3-ylmethyl)aniline can inhibit the growth of certain cancer cells, making it a potential candidate for the development of new cancer treatments.
特性
IUPAC Name |
2-ethylsulfonyl-N-methyl-N-(pyridin-3-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-3-20(18,19)15-9-5-4-8-14(15)17(2)12-13-7-6-10-16-11-13/h4-11H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMHUTXWJKZCRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1N(C)CC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-dimethyl-3-[(2-propan-2-yl-1,3-thiazol-5-yl)methylamino]benzenesulfonamide](/img/structure/B6624032.png)
![5-methyl-N-[[2-methyl-4-(trifluoromethyl)phenyl]methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B6624037.png)
![N-(6-methylpyridin-2-yl)-2-[methyl-[5-(trifluoromethyl)pyridin-2-yl]amino]acetamide](/img/structure/B6624054.png)

![3-cyclopropyl-N-[2-[1-(4-fluorophenyl)pyrazol-3-yl]ethyl]-1,2-oxazole-4-carboxamide](/img/structure/B6624069.png)



![(2S,3S)-2-[[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetyl]amino]-3-methylpentanoic acid](/img/structure/B6624090.png)
![(2S,3S)-2-[3-(4-fluoro-1H-benzimidazol-2-yl)propanoylamino]-3-methylpentanoic acid](/img/structure/B6624100.png)
![4-[(4-ethylsulfonyl-N-methylanilino)methyl]-N-methylbenzamide](/img/structure/B6624114.png)
![6-N-[2-[(4-chlorophenyl)methoxy]ethyl]-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B6624121.png)
![1-[(1-Propan-2-ylpyrazol-3-yl)methyl]-4-(trifluoromethyl)piperidin-4-ol](/img/structure/B6624141.png)